3-Ethyl-5-methyloxolan-2-ol
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Overview
Description
3-Ethyl-5-methyloxolan-2-ol is an organic compound belonging to the class of alcohols It features a five-membered oxolane ring with an ethyl group at the third position and a methyl group at the fifth position The presence of a hydroxyl group at the second position makes it an alcohol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-5-methyloxolan-2-ol can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 3-ethyl-5-methyl-1,3-dioxolane with a suitable acid catalyst can yield this compound. Another method involves the reduction of 3-ethyl-5-methyl-2-oxolanyl ketone using a reducing agent like sodium borohydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to achieving efficient production. Continuous flow reactors and other advanced techniques may be employed to enhance the scalability and efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-5-methyloxolan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-ethyl-5-methyl-2-oxolanyl ketone.
Reduction: Formation of 3-ethyl-5-methyloxolane.
Substitution: Formation of various substituted oxolane derivatives.
Scientific Research Applications
3-Ethyl-5-methyloxolan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a solvent in various reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Ethyl-5-methyloxolan-2-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. The compound may also participate in redox reactions, affecting cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
3-Ethyl-5-methyltetrahydrofuran: Similar structure but lacks the hydroxyl group.
3-Ethyl-5-methyl-2-oxolanyl ketone: An oxidized form of 3-Ethyl-5-methyloxolan-2-ol.
3-Ethyl-5-methyl-1,3-dioxolane: A related compound with a dioxolane ring.
Uniqueness
This compound is unique due to the presence of both ethyl and methyl groups on the oxolane ring, along with a hydroxyl group. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
CAS No. |
62036-37-7 |
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Molecular Formula |
C7H14O2 |
Molecular Weight |
130.18 g/mol |
IUPAC Name |
3-ethyl-5-methyloxolan-2-ol |
InChI |
InChI=1S/C7H14O2/c1-3-6-4-5(2)9-7(6)8/h5-8H,3-4H2,1-2H3 |
InChI Key |
VWFSYGLYUOBWRL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CC(OC1O)C |
Origin of Product |
United States |
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